molecular formula C9H18ClNO B3020437 [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride CAS No. 2089246-59-1

[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B3020437
CAS No.: 2089246-59-1
M. Wt: 191.7
InChI Key: WGKIMEFXBBTEPE-OZZZDHQUSA-N
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Preparation Methods

The synthesis of [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride involves several steps. The synthetic route typically includes the formation of the cyclopropyl ring and the attachment of the oxan-4-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride can be compared with other similar compounds, such as:

    [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanol: This compound has a similar structure but lacks the amine group.

    [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanone: This compound contains a ketone group instead of an amine group.

    [(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanoic acid: This compound has a carboxylic acid group instead of an amine group.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c10-6-8-5-9(8)7-1-3-11-4-2-7;/h7-9H,1-6,10H2;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKIMEFXBBTEPE-OZZZDHQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2CC2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1[C@@H]2C[C@H]2CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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